REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:14]#[N:15])=[N:4][C:5]([C:8]#[C:9][Si](C)(C)C)=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[NH2:1][C:2]1[C:3]([C:14]#[N:15])=[N:4][C:5]([C:8]#[CH:9])=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
3-amino-2-cyano-6-(trimethylsilylethynyl)pyridine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)C#C[Si](C)(C)C)C#N
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is prepared in a manner analogous to that of Step B of Example 9
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)C#C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |